molecular formula C9H16BrN B13247576 7-Bromo-8,8-dimethyl-2-azabicyclo[4.2.0]octane

7-Bromo-8,8-dimethyl-2-azabicyclo[4.2.0]octane

Cat. No.: B13247576
M. Wt: 218.13 g/mol
InChI Key: MMINRMRFUMUYAC-UHFFFAOYSA-N
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Description

7-Bromo-8,8-dimethyl-2-azabicyclo[420]octane is a bicyclic compound with a bromine atom attached to the 7th position and two methyl groups at the 8th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-8,8-dimethyl-2-azabicyclo[4.2.0]octane typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the bromination of 8,8-dimethyl-2-azabicyclo[4.2.0]octane using bromine or a bromine-containing compound. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is carefully controlled to ensure the desired product is obtained .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes the use of high-purity reagents, optimized reaction conditions, and efficient purification techniques to ensure the compound is produced in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-8,8-dimethyl-2-azabicyclo[4.2.0]octane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce a ketone or aldehyde derivative.

Scientific Research Applications

7-Bromo-8,8-dimethyl-2-azabicyclo[4.2.0]octane has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Bromo-8,8-dimethyl-2-azabicyclo[4.2.0]octane involves its interaction with specific molecular targets and pathways. The bromine atom and the bicyclic structure play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    8-Azabicyclo[3.2.1]octane: A related compound with a similar bicyclic structure but different functional groups.

    Tropane Alkaloids: A family of compounds with a similar core structure, known for their biological activities.

Uniqueness

7-Bromo-8,8-dimethyl-2-azabicyclo[4.2.0]octane is unique due to the presence of the bromine atom and the specific arrangement of the bicyclic structure. This gives it distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C9H16BrN

Molecular Weight

218.13 g/mol

IUPAC Name

7-bromo-8,8-dimethyl-2-azabicyclo[4.2.0]octane

InChI

InChI=1S/C9H16BrN/c1-9(2)7(10)6-4-3-5-11-8(6)9/h6-8,11H,3-5H2,1-2H3

InChI Key

MMINRMRFUMUYAC-UHFFFAOYSA-N

Canonical SMILES

CC1(C2C(C1Br)CCCN2)C

Origin of Product

United States

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